8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug design and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of N-(pyridin-2-yl)benzimidamides under mild reaction conditions with trifluoroacetic anhydride . Another method utilizes microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . This eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time.
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The microwave-mediated synthesis mentioned above is particularly suitable for industrial applications due to its high yield and short reaction time .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce aminated derivatives.
Scientific Research Applications
8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor for enzymes like c-Met and VEGFR-2, which are involved in cancer cell proliferation . The compound binds to these enzymes, inhibiting their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual c-Met/VEGFR-2 inhibitory activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Used in agriculture and medicinal chemistry for its diverse biological activities.
Uniqueness: 8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine stands out due to its specific fluorine and methyl substitutions, which enhance its biological activity and make it a versatile compound for various applications.
Properties
Molecular Formula |
C7H6FN3 |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-5-9-7-6(8)3-2-4-11(7)10-5/h2-4H,1H3 |
InChI Key |
BJICGCOSGFREPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC=C(C2=N1)F |
Origin of Product |
United States |
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